5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridinone, characterized by the presence of an aminoethyl group at the 1-position and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization to form the dihydropyridinone ring. The reaction conditions typically involve the use of reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as lithium aluminum hydride.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while substitution reactions can produce a variety of substituted pyridinones.
Scientific Research Applications
5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-ethyl-1,2-dihydropyridin-2-one: This compound is structurally similar but lacks the aminoethyl group.
1-boc-3,5-dimethyl-piperazine: Another related compound with a different core structure but similar functional groups.
Uniqueness
5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-[(1S)-1-aminoethyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-2-3-7(10)9-4-6/h2-5H,8H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
MYLBRKFTWPKTNN-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CNC(=O)C=C1)N |
Canonical SMILES |
CC(C1=CNC(=O)C=C1)N |
Origin of Product |
United States |
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